molecular formula C11H14ClN3 B2798466 [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride CAS No. 1197237-20-9

[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride

Cat. No.: B2798466
CAS No.: 1197237-20-9
M. Wt: 223.7
InChI Key: XNGDJMKXLYWRSO-UHFFFAOYSA-N
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Description

[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a pyrazole-derived compound featuring a phenyl group at the pyrazole ring’s 3-position, connected via an ethyl chain to a primary amine, which is stabilized as a hydrochloride salt. This structural configuration enhances solubility and stability, making it a valuable building block in medicinal chemistry and organic synthesis . The compound is cataloged under reference codes such as 3D-XXB23720 by CymitQuimica, highlighting its commercial availability for research applications .

Properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10;/h1-6,8H,7,9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGDJMKXLYWRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The crude products are then recrystallized from dilute ethanol solution to give the desired pyrazole derivatives in yields of 59–80% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride, exhibit significant anticancer properties. Studies have demonstrated their efficacy against various cancer cell lines, such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For instance, one study reported GI50 values of 3.79 µM for MCF7 cells, indicating potent cytotoxicity at low concentrations .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against a range of pathogens. It serves as a building block in synthesizing derivatives that exhibit antibacterial and antifungal activities. A review highlighted the effectiveness of certain pyrazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

3. Anti-inflammatory Effects
Pyrazole compounds are also being explored for their anti-inflammatory properties. They can inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases. The structure of this compound is conducive to modifications that enhance its anti-inflammatory efficacy .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving hydrazones and aldehydes. This versatility allows for the creation of numerous derivatives with tailored biological activities .

Case Studies

StudyTargetResults
Bouabdallah et al.Hep-2 and P815 cancer cell linesSignificant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al.A549 lung cancer cellsIdentified ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives with notable anticancer activity .
Prabhakar et al.Antimicrobial evaluationNew compounds showed good efficacy against S. aureus and E. coli using disc diffusion method .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanisms of action. These studies typically involve molecular docking simulations and biological assays to assess binding affinities and activity profiles against specific enzymes or receptors involved in disease processes .

Mechanism of Action

The mechanism of action of [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes References
[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine HCl C₁₁H₁₄ClN₃ 239.71* 3-phenylpyrazole, ethylamine HCl Building block in synthesis
Ethyl 2-(3-aminopyrazol-1-yl)acetate HCl C₇H₁₂ClN₃O₂ 217.64 3-aminopyrazole, ethyl ester Intermediate in drug design
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl C₁₁H₁₃Cl₂N₃ 274.15 3-chlorophenyl, 5-ethyl, 4-amine Potential bioactive scaffold
5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine HCl C₁₂H₁₃ClF₂N₃ 290.70 Difluoromethyl, 2-methylphenyl Pharmaceuticals, agrochemicals
[2-(1H-Tetrazol-5-yl)ethyl]amine HCl C₃H₈ClN₅ 149.58 Tetrazole ring, ethylamine Hydrogen-bonding motifs in ligands
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl C₁₁H₁₂ClN₃O 253.69 Oxadiazole ring, methylamine Bioisostere for ester/carboxylic acid

*Calculated molecular weight based on formula.

Key Research Findings and Differences

The hydrochloride salt in all compounds improves water solubility, critical for bioavailability in drug candidates .

Substituent Effects on Bioactivity :

  • The 3-chlorophenyl group in 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl () increases lipophilicity, which may enhance binding to hydrophobic enzyme pockets but could also raise toxicity concerns .
  • The difluoromethyl group in 5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine HCl () serves as a metabolically stable bioisostere, making it valuable in agrochemical and pharmaceutical development .

Heterocyclic Ring Modifications :

  • Replacement of pyrazole with tetrazole ([2-(1H-Tetrazol-5-yl)ethyl]amine HCl, ) introduces a more acidic heterocycle (pKa ~4-5), enabling stronger hydrogen bonding in receptor interactions .
  • The oxadiazole ring in Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl () acts as an electron-withdrawing group, mimicking carboxylic acid functionalities in drug design .

Applications in Drug Discovery :

  • Pyrazole derivatives like the target compound are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
  • The indole-containing analog ([2-(5-Methyl-1H-indol-3-yl)ethyl]amine HCl, ) demonstrates the role of aromatic systems in serotonin receptor targeting, differing from pyrazole-based compounds .

Biological Activity

[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate, leading to the formation of pyrazole derivatives. Various reaction conditions such as the use of oxidizing and reducing agents can further modify this compound to enhance its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been tested against various bacterial strains and demonstrated significant inhibitory effects. For instance, a study reported that pyrazole derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit key inflammatory mediators such as COX enzymes. In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The compound exhibited dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated in several studies .

Research Findings

StudyFindings
Ji et al. (2021)Reported significant antimicrobial activity against S. aureus and E. coli using pyrazole derivatives .
Aly et al. (2022)Demonstrated anti-inflammatory effects through COX inhibition and cytokine reduction in vitro .
Ghorab et al. (2022)Found anticancer activity in breast cancer cell lines with IC50 values indicating potent cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside known antibiotics. The results indicated that this compound had comparable efficacy against resistant bacterial strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Mechanism

A detailed mechanism study revealed that this compound significantly inhibited the NF-kB signaling pathway, which is crucial in inflammation regulation. This finding supports its use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Answer: Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization of pyrazole rings and subsequent amine functionalization. Critical conditions include:

  • Catalysts: Palladium or copper salts to facilitate coupling reactions .
  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) for improved solubility and reaction kinetics .
  • Temperature control: Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization .
    • Example Protocol: Pyrazole ring formation via cyclocondensation, followed by alkylation of the ethylamine side chain and final hydrochloride salt formation under acidic conditions .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Answer: Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
  • Elemental Analysis: Quantification of C, H, N, and Cl to verify stoichiometry .
  • Melting Point Determination: Consistency with literature values indicates purity .

Q. What biological targets are typically investigated for pyrazole-based amines like this compound?

  • Answer: Focus areas include:

  • Enzyme Inhibition: Kinases or hydrolases due to the pyrazole ring’s electron-rich structure .
  • Receptor Binding: G-protein-coupled receptors (GPCRs) via amine-group interactions .
  • In vitro Assays: High-throughput screening to assess IC₅₀ values against disease-relevant targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Answer: Contradictions arise from variability in assay conditions or structural impurities. Mitigation strategies:

  • Standardized Protocols: Reproduce experiments under controlled pH, temperature, and solvent conditions .
  • Orthogonal Assays: Validate activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Quantitative Structure-Activity Relationship (QSAR): Computational modeling to identify structural determinants of activity .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

  • Answer: SAR studies involve:

  • Systematic Structural Modifications: Varying substituents on the phenyl or pyrazole rings (e.g., electron-withdrawing groups) .
  • Computational Docking: Molecular dynamics simulations to predict binding poses with target proteins .
  • In vitro Profiling: Dose-response curves across modified analogs to correlate substituents with potency .

Q. How do solvent polarity and temperature fluctuations during synthesis affect the stereochemical outcome?

  • Answer:

  • Solvent Effects: Polar solvents (e.g., DMF) stabilize transition states in cyclization steps, reducing byproducts .
  • Temperature Sensitivity: Elevated temperatures (>80°C) may promote pyrazole tautomerization, altering reactivity .
  • Optimization: Reaction monitoring via thin-layer chromatography (TLC) to adjust conditions in real time .

Q. What advanced spectroscopic techniques are required to characterize tautomeric forms of the pyrazole ring?

  • Answer:

  • Variable-Temperature NMR: Resolves tautomeric equilibria by tracking proton shifts at different temperatures .
  • X-ray Crystallography: Provides definitive proof of tautomeric states in solid-state structures .

Q. How can the hydrochloride salt formation step be optimized to improve crystallinity and stability?

  • Answer:

  • Acid Addition: Gradual addition of HCl to the free amine in cooled ethanol to prevent oversaturation .
  • Crystallization: Slow solvent evaporation (e.g., ethyl acetate/hexane mixtures) yields high-purity crystals .

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